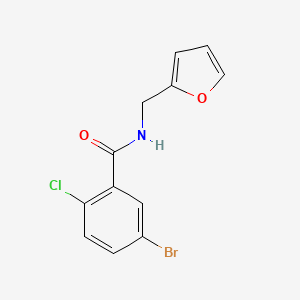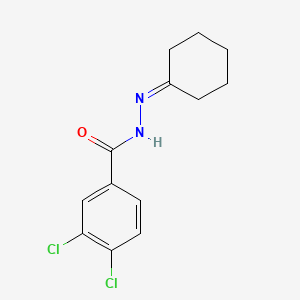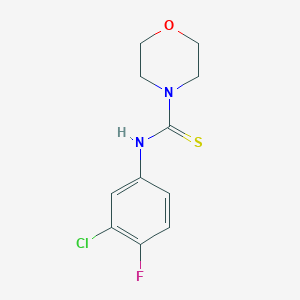
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-fluorophenyl)-4-morpholinecarbothioamide, commonly known as CFMTI, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
科学研究应用
CFMTI has been extensively studied for its potential applications in various scientific fields. In medicine, CFMTI has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, CFMTI has been tested as a pesticide and herbicide due to its ability to inhibit plant growth. In materials science, CFMTI has been used as a precursor for the synthesis of metal sulfides and as a template for the synthesis of mesoporous materials.
作用机制
CFMTI exerts its biological effects by inhibiting the activity of various enzymes and proteins. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. CFMTI also inhibits the activity of tubulin, a protein involved in cell division and migration. This mechanism of action makes CFMTI a promising candidate for the development of anti-inflammatory and anti-cancer drugs.
Biochemical and Physiological Effects
CFMTI has been shown to have a variety of biochemical and physiological effects. In animal studies, CFMTI has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. However, it has also been shown to have toxic effects on the liver and kidneys at high doses. These findings suggest that CFMTI has potential therapeutic benefits but also requires careful evaluation of its safety profile.
实验室实验的优点和局限性
CFMTI has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity and yield. It also has a well-characterized mechanism of action and has been extensively studied in animal models. However, CFMTI also has limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions. These limitations require careful consideration when designing experiments using CFMTI.
未来方向
There are several future directions for research on CFMTI. One area of interest is the development of CFMTI-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the development of CFMTI-based pesticides and herbicides for use in agriculture. Additionally, there is potential for the use of CFMTI in materials science for the synthesis of novel materials with unique properties. Further research is needed to fully explore the potential applications of CFMTI in these fields.
合成方法
CFMTI can be synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with carbon disulfide, followed by the reaction with morpholine and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield CFMTI. This synthesis method has been optimized to yield high purity and yield of CFMTI.
属性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2OS/c12-9-7-8(1-2-10(9)13)14-11(17)15-3-5-16-6-4-15/h1-2,7H,3-6H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZLXOSAELJSPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)morpholine-4-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5707251.png)
![N-{amino[(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)amino]methylene}-3,4-dichlorobenzamide](/img/structure/B5707264.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)
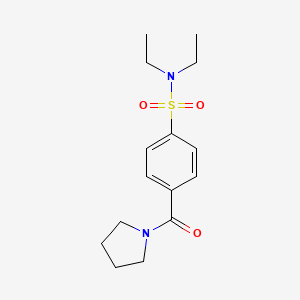
![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)
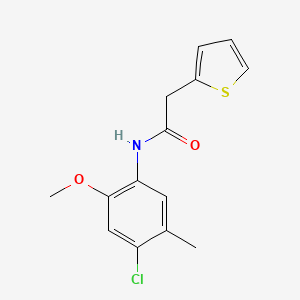
![4-ethoxy-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5707307.png)
![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)
![N-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5707340.png)
